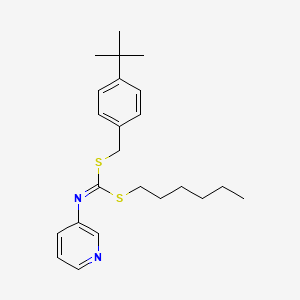
(4-(1,1-Dimethylethyl)phenyl)methyl hexyl 3-pyridinylcarbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1,1-Dimethylethyl)phenyl)methyl hexyl 3-pyridinylcarbonimidodithioate is a complex organic compound with a unique structure that includes a phenyl group, a pyridine ring, and a carbonimidodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,1-Dimethylethyl)phenyl)methyl hexyl 3-pyridinylcarbonimidodithioate typically involves multi-step organic reactions. One common method includes the reaction of 4-(1,1-Dimethylethyl)phenyl)methyl chloride with hexylamine to form an intermediate, which is then reacted with 3-pyridinylcarbonimidodithioic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4-(1,1-Dimethylethyl)phenyl)methyl hexyl 3-pyridinylcarbonimidodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogen additions.
Substitution: Substituted products with new functional groups replacing existing ones.
Scientific Research Applications
(4-(1,1-Dimethylethyl)phenyl)methyl hexyl 3-pyridinylcarbonimidodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(1,1-Dimethylethyl)phenyl)methyl hexyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Dimethylethyl)phenol: Shares the tert-butylphenyl group but lacks the pyridine and carbonimidodithioate moieties.
Hexylamine: Contains the hexyl group but lacks the aromatic and carbonimidodithioate components.
Uniqueness
(4-(1,1-Dimethylethyl)phenyl)methyl hexyl 3-pyridinylcarbonimidodithioate is unique due to its combination of a phenyl group, a pyridine ring, and a carbonimidodithioate moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
51308-58-8 |
|---|---|
Molecular Formula |
C23H32N2S2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
1-[(4-tert-butylphenyl)methylsulfanyl]-1-hexylsulfanyl-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C23H32N2S2/c1-5-6-7-8-16-26-22(25-21-10-9-15-24-17-21)27-18-19-11-13-20(14-12-19)23(2,3)4/h9-15,17H,5-8,16,18H2,1-4H3 |
InChI Key |
GBXKJAOSGYVSQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















